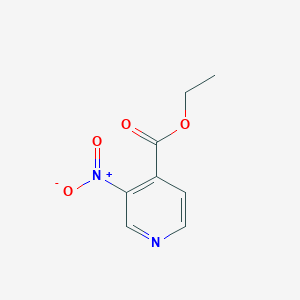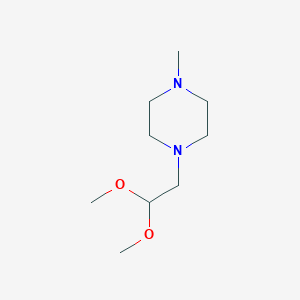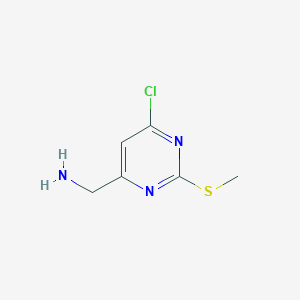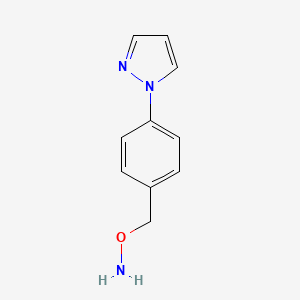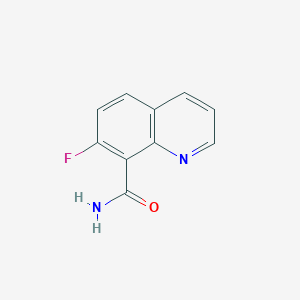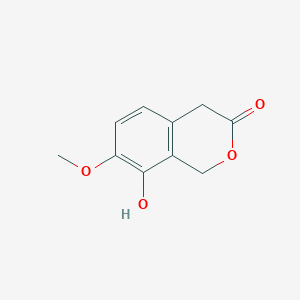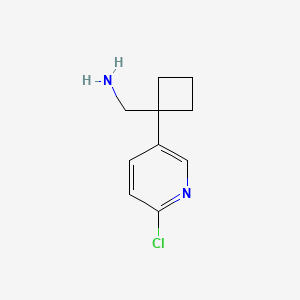
Methane, bis(tert-butylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methane, bis(tert-butylthio)-, also known as 2,2,6,6-tetramethyl-3,5-dithiaheptane, is an organic compound with the molecular formula C₉H₂₀S₂ and a molecular weight of 192.385 g/mol . This compound is characterized by the presence of two tert-butylthio groups attached to a central methane molecule. It is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methane, bis(tert-butylthio)- can be synthesized through the reaction of formaldehyde with tert-butyl mercaptan in the presence of an acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then further reacted to form the final product .
Industrial Production Methods: Industrial production of methane, bis(tert-butylthio)- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Methane, bis(tert-butylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol precursors.
Substitution: The tert-butylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thioethers.
Scientific Research Applications
Methane, bis(tert-butylthio)- has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms involving sulfur-containing substrates.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methane, bis(tert-butylthio)- involves its ability to undergo various chemical transformations. The tert-butylthio groups can participate in nucleophilic and electrophilic reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- 2,2,6,6-tetramethyl-3,5-dithiaheptane
- Propane, 2,2’-[methylenebis(thio)]bis[2-methyl-]
- Formaldehyde di-tert-butylmercaptal
Comparison: Methane, bis(tert-butylthio)- is unique due to its specific structural arrangement of tert-butylthio groups attached to a central methane molecule. This structure imparts distinct chemical reactivity and stability compared to other similar compounds. For example, the presence of bulky tert-butyl groups can influence the compound’s steric properties and reactivity in substitution reactions .
Properties
Molecular Formula |
C9H20S2 |
|---|---|
Molecular Weight |
192.4 g/mol |
IUPAC Name |
2-(tert-butylsulfanylmethylsulfanyl)-2-methylpropane |
InChI |
InChI=1S/C9H20S2/c1-8(2,3)10-7-11-9(4,5)6/h7H2,1-6H3 |
InChI Key |
HCODNZPTXNCDTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCSC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




